

# The Discovery and Development of BMS-983970: A Pan-Notch Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BMS-983970 |           |
| Cat. No.:            | B606279    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

October 19, 2025

### **Abstract**

BMS-983970 is an orally bioavailable, potent pan-Notch inhibitor developed by Bristol Myers Squibb for the potential treatment of various cancers.[1] As a follow-on compound to the intravenous agent BMS-906024, BMS-983970 belongs to the 1,4-benzodiazepinone chemical class and targets the y-secretase complex, a critical enzyme in the activation of Notch signaling pathways.[1] Deregulation of the Notch pathway is a known driver in several malignancies, including T-cell acute lymphoblastic leukemia (T-ALL) and various solid tumors, making it a key target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of BMS-983970, with a focus on its quantitative data, experimental methodologies, and the underlying biological pathways.

# Introduction: The Rationale for Targeting Notch Signaling in Oncology

The Notch signaling pathway is a highly conserved cellular communication system that plays a pivotal role in cell fate determination, proliferation, differentiation, and apoptosis. Its dysregulation is implicated in the pathogenesis of numerous cancers. Inappropriate activation of Notch signaling can promote uncontrolled cell growth, inhibit apoptosis, and contribute to the



maintenance of cancer stem cells, which are believed to drive tumor initiation and recurrence. [1]

In T-cell acute lymphoblastic leukemia (T-ALL), activating mutations in the Notch1 gene are prevalent, leading to ligand-independent signaling and leukemogenesis. In many solid tumors, aberrant Notch signaling also contributes to tumor progression and resistance to therapy. Consequently, inhibiting the Notch pathway has emerged as a promising therapeutic strategy in oncology. **BMS-983970** was developed as a pan-Notch inhibitor, designed to block the activity of all four Notch receptors (Notch1, Notch2, Notch3, and Notch4) by targeting the γ-secretase enzyme complex responsible for their activation.[1]

## **Discovery and Chemical Structure**

**BMS-983970** emerged from a lead optimization program at Bristol Myers Squibb focused on developing potent, orally bioavailable pan-Notch inhibitors. This effort evolved from an earlier intravenous agent, BMS-906024, which demonstrated robust anti-tumor activity in preclinical models. Both compounds belong to the 1,4-benzodiazepinone class of y-secretase inhibitors.

The chemical structure of **BMS-983970** is provided below:

Table 1: Chemical Properties of BMS-983970

| Property          | Value                                                                                                                                                  |
|-------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------|
| Chemical Name     | N-((3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-<br>1H-benzo[e][2]diazepin-3-yl)-2-((S)-1-<br>(cyclopropyl)ethyl)-3-(3,3,3-<br>trifluoropropyl)succinamide |
| Molecular Formula | C26H26F4N4O3                                                                                                                                           |
| Molecular Weight  | 518.5 g/mol                                                                                                                                            |
| CAS Number        | 1584713-87-0                                                                                                                                           |

Source: Inferred from related patent literature and chemical supplier information.



## Mechanism of Action: Inhibition of the Notch Signaling Pathway

**BMS-983970** exerts its therapeutic effect by inhibiting the  $\gamma$ -secretase enzyme complex. This multi-protein complex is responsible for the final proteolytic cleavage of the Notch receptor, which releases the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1) and activates the transcription of downstream target genes, such as those in the HES and HEY families. These target genes regulate cell proliferation and differentiation. By inhibiting  $\gamma$ -secretase, **BMS-983970** prevents the release of NICD, thereby blocking the entire downstream signaling cascade.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. insights.greyb.com [insights.greyb.com]
- 2. Bi-specific molecule for cell-specific Notch inhibition and related methods and compositions Patent US-11261250-B2 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Development of BMS-983970: A Pan-Notch Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606279#discovery-and-development-of-bms-983970]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com